molecular formula C10H11NO4S B1420035 3-[(Cyclopropylsulfonyl)amino]benzoic acid CAS No. 1203110-28-4

3-[(Cyclopropylsulfonyl)amino]benzoic acid

Cat. No. B1420035
CAS RN: 1203110-28-4
M. Wt: 241.27 g/mol
InChI Key: BFNQJTNDRTVEPZ-UHFFFAOYSA-N
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Description

“3-[(Cyclopropylsulfonyl)amino]benzoic acid” is a chemical compound with the molecular formula C10H11NO4S . It has a molecular weight of 241.26 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources. The boiling point is not specified .

Scientific Research Applications

Enzyme Activity and Metabolism Studies

  • Cytochrome P450 and Enzyme Involvement : A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, an antidepressant, identifying its oxidative metabolism to various metabolites, including a benzoic acid derivative. This research highlights the role of various cytochrome P450 enzymes in the metabolism of compounds similar to 3-[(Cyclopropylsulfonyl)amino]benzoic acid (Hvenegaard et al., 2012).

Chemical Synthesis and Applications

  • Synthesis of Sulfonamides : Dineshkumar and Thirunarayanan (2019) reported the synthesis of 4-(substituted phenylsulfonamido)benzoic acids, showcasing the methodology for creating compounds structurally related to this compound. Their work provides insights into the synthesis and potential applications of such compounds (Dineshkumar & Thirunarayanan, 2019).

Biosynthesis and Microbial Applications

  • Microbial Biosynthesis of 3-Amino-benzoic Acid : Zhang and Stephanopoulos (2016) conducted a study on the microbial biosynthesis of 3-amino-benzoic acid, an essential building block for various biologically active compounds. They demonstrated an engineered E. coli-E. coli co-culture system, which could be pertinent in the context of this compound biosynthesis (Zhang & Stephanopoulos, 2016).

Organic Chemistry and Reactions

  • Regiospecific Additions and Synthesis : Gaoni (1988) explored regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclo[1.1.0]butanes, potentially relevant to the chemistry of this compound. This research contributes to understanding the chemical reactions and synthesis pathways of similar compounds (Gaoni, 1988).

Pharmacological Research

  • Discovery of Sulfonamides as Antagonists : Naganawa et al. (2006) discovered sulfonamides, including those structurally similar to this compound, as new selective antagonists in pharmacological studies. This indicates the potential for this class of compounds in therapeutic applications (Naganawa et al., 2006).

Safety and Hazards

Specific safety and hazard information for “3-[(Cyclopropylsulfonyl)amino]benzoic acid” is not provided in the sources .

properties

IUPAC Name

3-(cyclopropylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQJTNDRTVEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203110-28-4
Record name 3-cyclopropanesulfonamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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